molecular formula C8H4BrFN2O2 B6301104 7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2231675-42-4

7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B6301104
CAS No.: 2231675-42-4
M. Wt: 259.03 g/mol
InChI Key: OBIHKORUWXZCLE-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the imidazo[1,2-a]pyridine ring. It has a molecular formula of C8H4BrFN2O2 and a molecular weight of 259.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical reaction approach, which includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another method involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow systems and microreactor-based approaches to enhance efficiency and yield . These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms at specific positions on the imidazo[1,2-a]pyridine ring makes it a valuable compound for various research applications .

Properties

IUPAC Name

7-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-7-11-6(8(13)14)3-12(7)2-5(4)10/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIHKORUWXZCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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